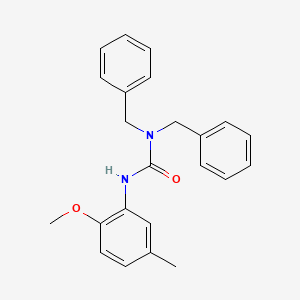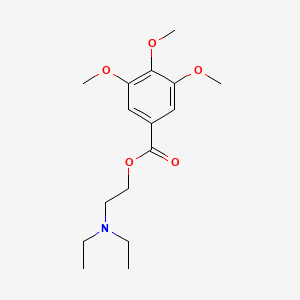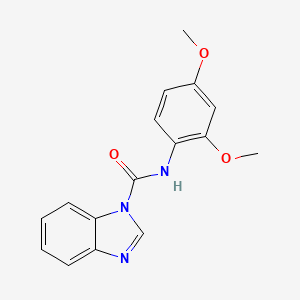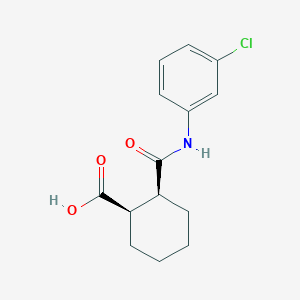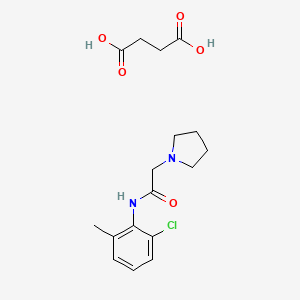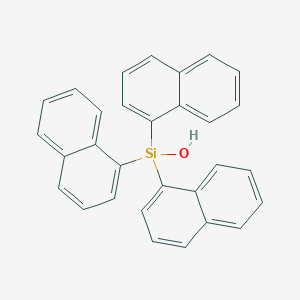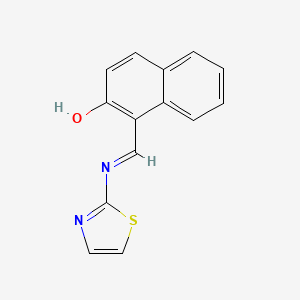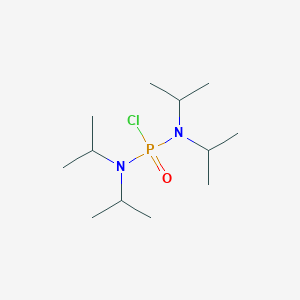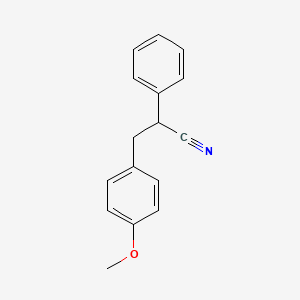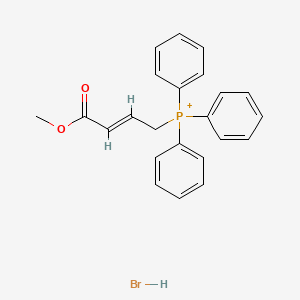![molecular formula C11H16O2S B11956098 [(Butylsulfonyl)methyl]benzene CAS No. 3112-93-4](/img/structure/B11956098.png)
[(Butylsulfonyl)methyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Butylsulfonyl)methyl]benzene is an organic compound that features a benzene ring substituted with a butylsulfonyl group attached to a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(Butylsulfonyl)methyl]benzene typically involves the reaction of benzyl chloride with butylsulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process where the reactants are mixed and heated in a reactor. The product is then purified using distillation or recrystallization techniques to obtain a high-purity compound .
Análisis De Reacciones Químicas
Types of Reactions
[(Butylsulfonyl)methyl]benzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfoxides or sulfides.
Substitution: Halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
[(Butylsulfonyl)methyl]benzene has several applications in scientific research:
Mecanismo De Acción
The mechanism by which [(Butylsulfonyl)methyl]benzene exerts its effects involves the interaction of the sulfonyl group with various molecular targets. The sulfonyl group can form strong hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways and lead to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzylsulfonyl chloride: Similar structure but with a chloride group instead of a butyl group.
Phenylsulfonylmethane: Contains a phenyl group instead of a butyl group.
Butylsulfonylbenzene: Lacks the methyl group.
Uniqueness
[(Butylsulfonyl)methyl]benzene is unique due to the presence of both a butylsulfonyl group and a methyl group attached to the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .
Propiedades
Número CAS |
3112-93-4 |
|---|---|
Fórmula molecular |
C11H16O2S |
Peso molecular |
212.31 g/mol |
Nombre IUPAC |
butylsulfonylmethylbenzene |
InChI |
InChI=1S/C11H16O2S/c1-2-3-9-14(12,13)10-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3 |
Clave InChI |
QUTRKCZEVXALJJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCS(=O)(=O)CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


